2,2'-Bis(trifluoromethyl)benzidine
Overview
Description
The compound "2,2'-Bis(trifluoromethyl)benzidine" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, properties, and applications, which can provide insights into the characteristics one might expect from this compound. These compounds generally exhibit high thermal stability, good solubility in organic solvents, and unique electronic properties due to the presence of trifluoromethyl groups 10.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the preparation of a novel fluorinated bis(ether amine) monomer used to synthesize a series of fluorinated polyimides . Similarly, the synthesis of a novel fluorinated aromatic diamine monomer, 9FTPBA, was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . These methods suggest that the synthesis of this compound could potentially involve similar strategies, such as nucleophilic aromatic substitution and subsequent reduction steps.
Molecular Structure Analysis
The molecular structures of fluorinated aromatic compounds are often characterized by X-ray crystallography, which reveals details such as bond angles and planarity. For instance, the molecular structure of a bipyridyl ligand complexed with silver(I) triflate showed a planar ligand with a linear N-Ag-N angle, indicating a good fit for the cation . This structural information is crucial for understanding how the molecular geometry of this compound might influence its reactivity and complexation behavior.
Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions, including dehydrative condensation catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid . The presence of trifluoromethyl groups can influence the reactivity and selectivity of these compounds. For example, the introduction of two trifluoromethyl groups to a perylene tetracarboxylic bis(benzimidazole) derivative led to regioisomers with distinct optical properties . This suggests that the chemical reactivity of this compound would be similarly affected by its trifluoromethyl substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly impacted by the presence of trifluoromethyl groups. These compounds typically exhibit high thermal stability, with decomposition temperatures often above 500°C, and glass transition temperatures ranging from the mid-200s to 300°C 10. They also tend to have low dielectric constants and moisture absorptions, making them suitable for electronic applications 10. The optical properties, such as UV-visible absorption cutoff wavelengths, are also influenced by the degree of fluorination 10. These properties suggest that this compound would likely share similar characteristics, including high thermal stability and potential utility in electronic materials.
Scientific Research Applications
Synthesis and Properties of Fluorinated Polyimides
Researchers have explored the synthesis of new polyimides using derivatives of 2,2'-Bis(trifluoromethyl)benzidine. These polyimides exhibit unique thermal, mechanical, and electrical properties, making them promising materials for electronic applications due to their low dielectric constant, moisture absorption, and coefficient of thermal expansion, along with high thermal stability (Feiring, Auman, & Wonchoba, 1993).
Development of Transparent Aromatic Polyimides
Another study focused on synthesizing transparent polyimides with high refractive indices and small birefringences. These were made using derivatives of this compound and showed good thermomechanical stabilities, making them suitable for optical applications (Tapaswi et al., 2015).
Use in Sensing Applications
Bis(Salysylaldehyde) Benzidine, derived from this compound, was developed as an active fluorescent sensor for Cu2+ in water solutions. This indicates its potential in environmental monitoring and water quality assessment (Saleh & Kafi, 2017).
Photoluminescent Properties
The photoluminescent properties of N, N' Bis(2-Hydroxy Benzylidene) Benzidine, a derivative of this compound, have been studied. These properties are crucial for applications in organic electronics and photonics (Saleh & Kafi, 2017).
Synthesis of Novel Organic Pigments
Research has also been conducted on the synthesis of nonmutagenic benzidine analogs, which include derivatives of this compound. These compounds are used in the design of novel nonmutagenic colorants for various industrial applications (Hinks et al., 2000).
Copolymers for Electronic Applications
A study on the synthesis of polyimide copolymers using this compound revealed their potential in electronic applications due to their improved thermal properties and optical transparency (Lee et al., 2016).
Electrochromic Conducting Polymers
Benzidine derivatives are also used in the synthesis of electrochromic conducting polymers, demonstrating applications in smart window technologies and electronic displays (Sotzing et al., 1996).
Detection of Environmental Toxins
Bis-diazotized benzidine, a derivative, has been employed as a sensitive spray reagent for detecting environmental toxins like zearalenone in agricultural samples (Malaiyandi et al., 1976).
Mechanism of Action
Target of Action
The primary target of 2,2’-Bis(trifluoromethyl)benzidine is the π orbital on the fully conjugated polymer backbone . The compound interacts with these targets, influencing the electron delocalization of the π orbital .
Mode of Action
2,2’-Bis(trifluoromethyl)benzidine contains two fluoromethyl groups that have a strong electron-withdrawing effect . This effect reduces the electron delocalization in the π-orbitals of the fully conjugated polymer backbone .
Biochemical Pathways
The electron-withdrawing effect of 2,2’-Bis(trifluoromethyl)benzidine influences the chemical behavior of the compound, affecting various biochemical pathways . It contributes to the unique reactivity of the compound, enabling it to undergo different types of chemical reactions, including oxidation, reduction, and substitution reactions .
Pharmacokinetics
It is known that the compound is sparingly soluble in water but readily dissolves in various organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of 2,2’-Bis(trifluoromethyl)benzidine results in significantly more transparent polyimide films compared to those with methyl substituents . This is due to the high transparency of the polyimides, which are used for solar cell encapsulation with metal-organic frameworks (MOFs) cluster light diffusers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKGJHAQGWCWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348007 | |
Record name | 2,2'-Bis(trifluoromethyl)benzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
341-58-2 | |
Record name | 2,2'-Bis(trifluoromethyl)benzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2'-bis(trifluoromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is TFMB a popular choice for synthesizing polyimides?
A1: TFMB's structure imparts desirable characteristics to the resulting polyimides. The presence of trifluoromethyl (-CF3) groups enhances solubility in organic solvents, enabling easier processing and film formation [, , , , ]. Additionally, the rigid biphenyl structure contributes to high glass transition temperatures (Tg) and excellent thermal stability, making TFMB-based polyimides suitable for high-temperature applications [, , , , , ].
Q2: Can TFMB-based polyimides be used in optical applications?
A2: Yes, incorporating TFMB can lead to colorless and transparent polyimide films, making them suitable for optical applications like flexible displays and optical waveguides. Researchers have achieved high transparency in the visible light range and low yellow index values by copolymerizing TFMB with specific dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) [, , , , ].
Q3: How does TFMB influence the dielectric properties of polyimides?
A3: TFMB contributes to lowering the dielectric constant (k) of polyimides. The -CF3 groups reduce the polarizability of the polymer chains, resulting in lower dielectric constants desirable for microelectronic applications, especially as insulating layers in high-frequency circuits [, , , ].
Q4: Can the coefficient of thermal expansion (CTE) of polyimides be controlled using TFMB?
A4: Yes, incorporating TFMB can significantly impact the CTE of polyimides. Research indicates that TFMB, in conjunction with specific dianhydrides and processing techniques, can lead to polyimides with extremely low CTE values, even reaching negative CTEs [, , , , ]. This control over CTE is crucial for applications demanding dimensional stability over a wide temperature range, such as in microelectronics and aerospace.
Q5: How does TFMB influence the mechanical properties of polyimides?
A5: Polyimides synthesized with TFMB generally exhibit good mechanical properties. They typically display high tensile strength and modulus, making them suitable for applications requiring robust and durable films or coatings [, , ].
Q6: Are there any challenges in using TFMB for polyimide synthesis?
A6: While TFMB offers numerous advantages, challenges exist. For instance, polymerization with certain dianhydrides, like 2,3,6,7-naphthalenetetracarboxylic dianhydride (NTDA), can lead to very high Tg values, exceeding 400 °C, which might pose processing difficulties [].
Q7: What is the molecular formula and weight of TFMB?
A7: The molecular formula of TFMB is C14H10F6N2, and its molecular weight is 320.23 g/mol.
Q8: What spectroscopic techniques are typically used to characterize TFMB and its derived polymers?
A8: Common techniques include Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and X-ray diffraction (XRD). FTIR helps identify functional groups, NMR provides structural information, and XRD reveals the crystalline or amorphous nature of the polymer [, , , ].
Q9: Have computational chemistry methods been employed to study TFMB and its polymers?
A9: Yes, molecular dynamics (MD) simulations have been used to investigate the structural evolution of TFMB-based polyimides during the pre-imidization process, offering insights into property changes at the molecular level [].
Q10: What is the significance of understanding the torsional angle between the phenyl rings in TFMB?
A10: The torsional angle influences the rigidity and packing of polymer chains, ultimately affecting properties like solubility and glass transition temperature [].
Q11: Is TFMB being explored for applications beyond polyimides?
A11: Yes, researchers are investigating TFMB for other applications. For instance, a fluorine-functionalized triazine-based porous organic polymer (F-POP) synthesized using TFMB displayed a remarkable ability to adsorb aflatoxins, indicating its potential in environmental remediation and food safety [].
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